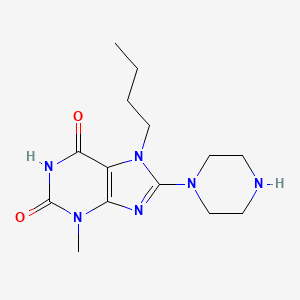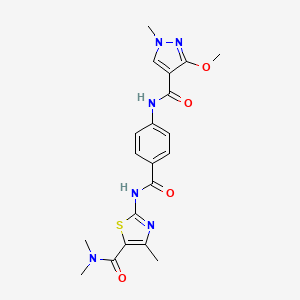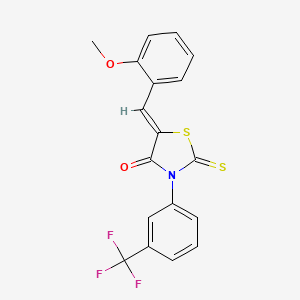![molecular formula C8H17ClN2 B2668552 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride CAS No. 21638-14-2](/img/structure/B2668552.png)
3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the bicyclic structure using a methylating agent such as methyl iodide.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Enzyme Inhibition: It can inhibit the activity of specific enzymes, affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
- 1-Azabicyclo[2.2.2]octane derivatives
Uniqueness
3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This confers distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
21638-14-2 |
|---|---|
Formule moléculaire |
C8H17ClN2 |
Poids moléculaire |
176.69 g/mol |
Nom IUPAC |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-8(9)6-10-4-2-7(8)3-5-10;/h7H,2-6,9H2,1H3;1H |
Clé InChI |
RPVJZTJCWDVUMS-UHFFFAOYSA-N |
SMILES |
CC1(CN2CCC1CC2)N.Cl.Cl |
SMILES canonique |
CC1(CN2CCC1CC2)N.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2668469.png)
![2-[(3,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2668470.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2668473.png)


![4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2668477.png)
![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)
![1-[(4As,7aR)-6-(2-chloroacetyl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-4-yl]-3-(2,6-dimethylphenoxy)propan-1-one](/img/structure/B2668483.png)
![N-(4-methoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2668485.png)
![2-({1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2668486.png)




